2-Methyl-5-trimethylsilylpent-4-yn-2-ol
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Overview
Description
2-Methyl-5-trimethylsilylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes a trimethylsilyl group attached to a pent-4-yn-2-ol backbone with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-trimethylsilylpent-4-yn-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 2-methyl-1-pentyne.
Trimethylsilylation: The alkyne undergoes a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N).
Hydroboration-Oxidation: The resulting trimethylsilyl-alkyne is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl group, depending on the desired functional group.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
2-Methyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Its unique properties make it valuable in materials science and the development of new chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects depends on the specific application. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.
Comparison with Similar Compounds
3-Methyl-5-trimethylsilylpent-4-yn-2-ol: A structural isomer with a different position of the methyl group.
Trimethylsilylalkynes: Other alkyne derivatives with trimethylsilyl groups.
Uniqueness: 2-Methyl-5-trimethylsilylpent-4-yn-2-ol is unique due to its specific structural features, which influence its reactivity and applications
Properties
IUPAC Name |
2-methyl-5-trimethylsilylpent-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,10)7-6-8-11(3,4)5/h10H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIUHXUETKEUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C[Si](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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